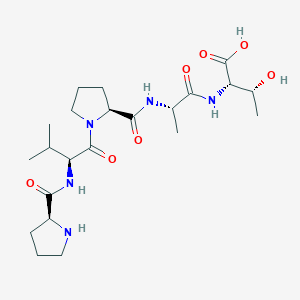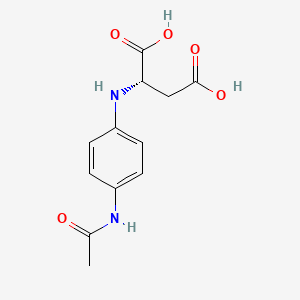![molecular formula C29H26O3 B14185760 Bis[4-(2,6-dimethylphenoxy)phenyl]methanone CAS No. 856433-46-0](/img/structure/B14185760.png)
Bis[4-(2,6-dimethylphenoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(2,6-dimethylphenoxy)phenyl]methanone is a chemical compound with the molecular formula C29H28N2O and a molecular weight of 420.55 g/mol It is known for its unique structure, which includes two 2,6-dimethylphenoxy groups attached to a central methanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(2,6-dimethylphenoxy)phenyl]methanone typically involves the reaction of 2,6-dimethylphenol with 4-bromobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(2,6-dimethylphenoxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Bis[4-(2,6-dimethylphenoxy)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of Bis[4-(2,6-dimethylphenoxy)phenyl]methanone involves its interaction with specific molecular targets. The phenoxy groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The methanone core can also participate in various chemical reactions, modulating the compound’s overall effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[4-(2,6-dimethylphenyl)amino]phenylmethanone: Similar structure but with amino groups instead of phenoxy groups.
Bis[4-(diethylamino)phenyl]methanone: Contains diethylamino groups instead of dimethylphenoxy groups.
Uniqueness
Bis[4-(2,6-dimethylphenoxy)phenyl]methanone is unique due to its specific combination of phenoxy groups and methanone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
856433-46-0 |
|---|---|
Molekularformel |
C29H26O3 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
bis[4-(2,6-dimethylphenoxy)phenyl]methanone |
InChI |
InChI=1S/C29H26O3/c1-19-7-5-8-20(2)28(19)31-25-15-11-23(12-16-25)27(30)24-13-17-26(18-14-24)32-29-21(3)9-6-10-22(29)4/h5-18H,1-4H3 |
InChI-Schlüssel |
GVISUQIUYHFAOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid](/img/structure/B14185683.png)
![(2S)-2-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14185684.png)
![2-{[(12-Bromododecyl)oxy]methyl}furan](/img/structure/B14185689.png)

![1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene](/img/structure/B14185701.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)-](/img/structure/B14185716.png)
![N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14185723.png)

![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)


![(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one](/img/structure/B14185754.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B14185770.png)
